3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid
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Overview
Description
3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid is a complex organic compound with a unique structure that combines elements of pyrrolo[3,4-d]pyrimidine and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under catalytic conditions. For instance, treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: A structurally similar compound with different functional groups and applications.
4-Aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrrolo[3,4-d]pyrimidine core and have been studied for their biological activities.
Uniqueness
3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
76628-77-8 |
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Molecular Formula |
C15H13ClN4O3 |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
3-[2-amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid |
InChI |
InChI=1S/C15H13ClN4O3/c16-9-3-1-8(2-4-9)12-10-7-20(6-5-11(21)22)14(23)13(10)19-15(17)18-12/h1-4H,5-7H2,(H,21,22)(H2,17,18,19) |
InChI Key |
DKAKXTMOKIYELP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(N=C2C(=O)N1CCC(=O)O)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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